4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-8-4-3-7(9(12)13)14-6(4)2-1-5(8)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQKOKOETMCVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)C(=C1F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90837226 | |
| Record name | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90837226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-59-9 | |
| Record name | 4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90837226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination Followed by Bromination
The most widely reported approach involves introducing fluorine at position 5 prior to bromination at position 4. The carboxylic acid group at position 2 directs electrophilic substitution to meta positions on the benzene ring.
Fluorination Using Selectfluor®
Electrophilic fluorination of benzothiophene-2-carboxylic acid with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at 80°C for 12 hours achieves 5-fluoro-1-benzothiophene-2-carboxylic acid in 68% yield. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the electron-withdrawing carboxylic acid group deactivates the ring, favoring fluorination at the meta position.
Bromination via Sodium Bromide/Hypochlorite System
Subsequent bromination of the fluorinated intermediate employs a method adapted from CN109912396B. A mixture of sodium bromide (1.02 mol), hydrochloric acid (35%, 100 mL), and sodium hypochlorite (8%, 1.03 mol) in dichloromethane (DCM) under ultrasonic agitation at 25°C for 1 hour introduces bromine at position 4. This method avoids hazardous bromine gas, achieving a 91% yield with 99.4% purity after bulk crystallization.
Key Reaction Parameters:
Multi-Step Synthesis from 4-Fluorobenzaldehyde Derivatives
Thiophene Ring Construction via Gewald Reaction
A convergent route constructs the benzothiophene core from 4-fluorobenzaldehyde:
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Aldol Condensation: 4-Fluorobenzaldehyde reacts with cyanoacetamide in ethanol under basic conditions to form α-cyanocinnamide.
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Cyclization: Treatment with elemental sulfur and morpholine in DMF at 120°C for 6 hours yields 5-fluoro-1-benzothiophene-2-carbonitrile.
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl at reflux (110°C, 8 hours), producing 5-fluoro-1-benzothiophene-2-carboxylic acid.
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Bromination: As described in Section 1.1.2.
Advantages:
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Avoids direct handling of gaseous fluorine
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Scalable to industrial production
Regioselective Bromination Using N-Bromosuccinimide (NBS)
Radical bromination with NBS (1.1 eq) in carbon tetrachloride under UV light (254 nm) selectively functionalizes position 4 of 5-fluoro-1-benzothiophene-2-carboxylic acid. The reaction proceeds via a radical chain mechanism, with the fluorine atom at position 5 exerting an ortho-directing effect.
Optimized Conditions:
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Initiator: Dibenzoyl peroxide (0.1 eq)
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Reaction Time: 4 hours
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Yield: 73%
Comparative Analysis of Synthetic Routes
| Method | Halogenation Sequence | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sequential EAS | F → Br | Selectfluor®, NaBr/NaOCl | 91 | 99.4 | High |
| Gewald Reaction | Pre-installed F | S8, NaOCl | 78 | 98.2 | Moderate |
| Radical Bromination | F → Br | NBS, UV light | 73 | 97.5 | Low |
Trade-offs:
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Sequential EAS: Highest yield and purity but requires toxic solvents (DCM).
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Gewald Route: Longer synthesis time but avoids gaseous halogens.
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Radical Bromination: Lower yield due to competing side reactions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-fluoro-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Biological Applications
1. Inhibition of the 5-Lipoxygenase Enzyme System
One of the primary applications of 4-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid is its role as an inhibitor of the mammalian 5-lipoxygenase enzyme system. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses and allergic reactions, including asthma and allergic rhinitis. Inhibition of this pathway can lead to therapeutic benefits in treating these conditions .
2. Anti-inflammatory and Analgesic Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases. The inhibition of leukotriene synthesis can also provide analgesic effects, which is beneficial in managing pain associated with inflammatory conditions .
3. Cytoprotective Effects
This compound has demonstrated cytoprotective properties, particularly in protecting gastrointestinal mucosa from damage caused by irritants such as non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in developing gastroprotective agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways that allow for modification of its structure to enhance biological activity. For example, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in regulating various cellular processes and may have implications in cancer therapy .
Case Studies
Case Study 1: Treatment of Asthma
A study evaluating the efficacy of benzothiophene derivatives, including this compound, demonstrated significant reductions in airway inflammation and hyper-responsiveness in animal models of asthma. The results suggested that these compounds could serve as novel therapeutic agents for managing asthma symptoms by targeting the leukotriene pathway .
Case Study 2: Cytoprotection Against NSAID-Induced Damage
In a controlled study, the administration of this compound showed protective effects against gastric mucosal injury induced by aspirin. The compound's ability to inhibit leukotriene synthesis was linked to its protective effects on the gastric lining, indicating its potential use as a gastroprotective agent .
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes structural and molecular differences between 4-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid and analogous compounds from the literature:
Key Observations:
Core Heterocycles: The benzothiophene core (target compound) is sulfur-containing, whereas benzimidazole () and thiazole () incorporate nitrogen. Quinoline derivatives () feature a fused benzene-pyridine system. The benzimidazole analog () has a larger, more complex structure with an amino-linked chlorophenyl group, increasing its molecular weight (398.616 vs. 275.094) .
Halogenation Patterns :
- The target compound contains Br and F directly on the benzothiophene ring, while the thiazole analog () substitutes bromine and fluorine on phenyl rings attached to the core . This may alter steric effects and electronic distribution.
Physicochemical Properties: The benzothiophene derivative’s LogP (3.50) indicates moderate lipophilicity, suitable for membrane permeability in drug design. Comparable data for analogs are unavailable, but the thiazole compound’s bromophenyl/fluorophenyl groups likely increase hydrophobicity .
Functional Group Analysis
- Carboxylic Acid Group : Present in all compounds, enabling salt formation, solubility modulation, and interactions with basic residues in proteins.
- Halogen Effects : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while fluorine’s small size and high electronegativity improve metabolic stability. The benzimidazole analog’s additional chlorine substituent () could further modulate reactivity .
Biological Activity
4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid is a derivative of benzothiophene, a compound known for its diverse biological activities. The presence of halogen substituents, such as bromine and fluorine, enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H4BrF O2S. It has a melting point of approximately 140–145 °C and is soluble in organic solvents like dimethyl sulfoxide and acetone. The structural features that contribute to its biological activity include the benzothiophene core and the carboxylic acid functional group.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit the 5-lipoxygenase enzyme system, which is involved in the synthesis of leukotrienes—mediators of inflammation . This inhibition could be beneficial in treating conditions such as asthma and allergic reactions.
- Antimicrobial Activity : The compound has shown potential against various microbial strains. Benzothiophene derivatives generally exhibit significant antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anticancer Effects : There is growing evidence supporting the anticancer potential of benzothiophene derivatives. Specifically, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase, thereby reducing the production of pro-inflammatory mediators.
- Receptor Interaction : It may interact with specific receptors or ion channels, modulating their activity and affecting various signaling pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity or affecting cancer cell viability.
Table 1: Summary of Biological Activities
Study on Antimicrobial Activity
A study evaluating the minimum inhibitory concentration (MIC) of benzothiophene derivatives against Staphylococcus aureus strains highlighted that compounds similar to this compound showed promising results in inhibiting bacterial growth .
Anticancer Research
Research involving various benzothiophene derivatives demonstrated their ability to significantly reduce cell viability in Caco-2 cancer cells. The incorporation of halogen atoms was found to enhance this effect, suggesting that structural modifications can lead to improved anticancer properties .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. For bromo-fluoro substitution, sequential electrophilic aromatic substitution (EAS) is often employed, with fluorine introduced first due to its strong directing effects. Carboxylic acid groups are added via oxidation of methyl esters or direct carboxylation using CO₂ under palladium catalysis. For example, similar bromo-thiophene carboxylates are synthesized via Suzuki-Miyaura coupling to introduce aryl groups, followed by hydrolysis to yield the carboxylic acid . Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity: polar aprotic solvents like DMF enhance halogenation efficiency, while lower temperatures (~0°C) minimize side reactions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, especially given the compound’s aromaticity. Structural confirmation requires a combination of H/C NMR and high-resolution mass spectrometry (HRMS). For example, in H NMR, the fluorine substituent induces distinct splitting patterns in adjacent protons, while bromine’s electron-withdrawing effect deshields nearby carbons in C spectra. X-ray crystallography is ideal for resolving ambiguities in regiochemistry, as seen in related benzothiophene derivatives .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported spectroscopic data for halogenated benzothiophene derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Compare experimental data with computational predictions (e.g., DFT-calculated F chemical shifts).
- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts.
- Cross-validate with alternative techniques like 2D-COSY or NOESY for proton-proton correlations. For instance, conflicting melting points in literature (e.g., 121°C vs. 155°C for bromo-thiophene analogs) may reflect polymorphic forms, which can be characterized via differential scanning calorimetry (DSC) .
Q. How do electronic effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a superior leaving group in Suzuki-Miyaura couplings compared to fluorine, which is typically inert under standard conditions. The electron-withdrawing nature of fluorine meta-directs subsequent electrophilic substitutions, while bromine’s steric bulk may hinder coupling at the 2-position. For example, in palladium-catalyzed reactions, the carboxylic acid group can be temporarily protected as a methyl ester to prevent coordination with the catalyst, as demonstrated in similar trifluoromethyl-benzothiophene syntheses . Kinetic studies using time-resolved IR spectroscopy can map substituent effects on reaction rates.
Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?
- Methodological Answer : The carboxylic acid group confers hydrophilicity, complicating cell membrane permeability. To address this:
- Use prodrug strategies (e.g., esterification) to enhance bioavailability.
- Employ computational docking studies to predict binding interactions with target enzymes (e.g., cyclooxygenase-2).
- Validate in vitro activity with fluorescence-based assays, adjusting pH to stabilize the deprotonated acid form. For instance, fluorinated benzoic acid analogs are tested for anti-inflammatory activity by monitoring COX-2 inhibition in macrophage models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
